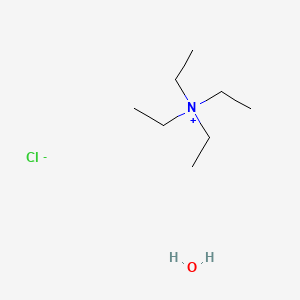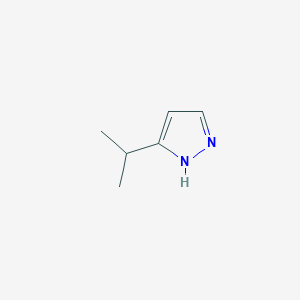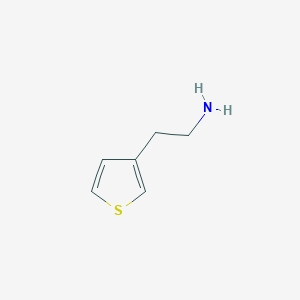
四乙基氯化铵水合物
描述
Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound with the chemical formula [N(CH2CH3)4]+Cl− . It is a hygroscopic, colorless, crystalline solid . It has been used as the source of tetraethylammonium ions in pharmacological and physiological studies, but is also used in organic chemical synthesis .
Synthesis Analysis
TEAC is produced by alkylation of triethylamine with ethyl chloride . It exists as either of two stable hydrates, the monohydrate and tetrahydrate .Molecular Structure Analysis
The molecular formula of Tetraethylammonium chloride is [N(CH2CH3)4]Cl . The molecular weight is 165.70 g/mol .Chemical Reactions Analysis
TEAC blocks K+ channels non-specifically . In rat aorta rings, tetraethylammonium inhibits relaxation induced by peroxynitrite .Physical And Chemical Properties Analysis
Tetraethylammonium chloride is a colorless deliquescent crystalline solid . It is highly soluble in water . The density is 1.08 g/cm3 . The melting point is 360 °C for the tetrahydrate .科学研究应用
药理学研究
四乙基氯化铵水合物因其阻断各种离子通道的能力而在药理学研究中使用。 例如,它已被用于抑制过氧亚硝酸盐诱导的大鼠主动脉环的松弛,并作为触角叶神经元中K+电流和Ca2+诱导的K+电流的阻断剂 .
神经生理学
在神经生理学研究中,这种化合物被用于在用蛋白水解酶消化后诱导耳蜗内毛细胞中的TEAC敏感电流,这有助于分析这些细胞的特性 .
眼药治疗
研究探索了有机阳离子转运蛋白在四乙基氯化铵水合物眼部处置中的作用,这对眼药治疗具有重要意义 .
聚合反应
作为相转移催化剂,四乙基氯化铵水合物被用于聚合反应,帮助合成各种聚合物 .
膜转运研究
这种化合物在膜转运研究中用作电解质,这对于理解物质跨细胞膜的运动至关重要 .
子宫肌层肌肉研究
它已被用于研究孕妇子宫肌层平滑肌细胞中的TREK-1电流,有助于我们了解子宫生理 .
蛋白质复性
在生物化学中,四乙基氯化铵水合物是用于蛋白质复性的复性缓冲液的一部分,这对于研究蛋白质结构和功能至关重要 .
电生理学
作用机制
安全和危害
未来方向
Tetraethylammonium is commonly used to block potassium channels . It can physically enter the pore and block the channel . Additionally, TEA either imitates or antagonizes the actions of choline and acetylcholine, two other quaternary ammonium ions . It is used for inhibition of peroxynitrite induced relaxation in rat aorta rings and as a pharmacological blocker of K+ current and Ca2+ induced K+ current in antennal lobe neurons .
属性
IUPAC Name |
tetraethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLTGJPWMIDPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583384 | |
| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68696-18-4 | |
| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the interactions of tetraethylammonium chloride hydrate with water molecules?
A1: While the provided abstracts don't delve into the specific applications of tetraethylammonium chloride hydrate, one study focuses on its interactions with water molecules. The paper titled "Hydrogen bonding. 11. Infrared study of the water-chloride ion cluster in tetraethylammonium chloride hydrate" [] likely explores the hydrogen bonding interactions between the chloride ion in tetraethylammonium chloride hydrate and water molecules. This suggests the compound's potential use in systems involving aqueous solutions, where understanding these interactions is crucial.
Q2: What are some potential applications of tetraethylammonium chloride hydrate based on its characteristics?
A2: The provided abstracts hint at potential applications based on the compound's properties. For instance, the study on the water-chloride ion cluster [] suggests its relevance in understanding solvation processes and electrolyte behavior in solutions. While not directly addressed in the abstracts, tetraethylammonium salts, including the chloride hydrate, are often used in research as phase-transfer catalysts due to their ability to facilitate reactions between aqueous and organic phases.
Q3: Are there any studies exploring the use of tetraethylammonium chloride hydrate in material science or catalysis?
A3: While the provided abstracts don't directly investigate these applications, one paper, "Selective removal and inactivation of bacteria by nanoparticle composites prepared by surface modification of montmorillonite with quaternary ammonium compounds" [], explores the antibacterial properties of quaternary ammonium compounds. Tetraethylammonium chloride falls under the category of quaternary ammonium compounds. This suggests potential applications in areas like antibacterial surface coatings or water treatment, though further research is needed to confirm its effectiveness in these specific contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















